An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its potential biological significance based on the activities of structurally related pyrimidine derivatives.
Core Compound Properties
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a substituted pyrimidine carboxylic acid. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| CAS Number | 306960-74-7 | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, Methanol |
Synthesis and Experimental Protocol
Principle: The core pyrimidine ring is often constructed via a condensation reaction. A common strategy involves the reaction of an amidine with a three-carbon building block containing appropriate functional groups.
Representative Experimental Protocol: Synthesis of a Substituted Pyrimidine-5-Carboxylic Ester (A Precursor)
This protocol is adapted from general methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters.
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Step 1: Formation of the Amidinium Salt.
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Trifluoroacetamidine hydrochloride can be used as the amidine source. This can be prepared from trifluoroacetonitrile.
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Step 2: Preparation of the Three-Carbon Synthon.
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A suitable three-carbon component, such as a derivative of ethyl 2-formyl-3-oxobutanoate, is required.
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Step 3: Condensation Reaction.
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The trifluoroacetamidine is reacted with the three-carbon synthon in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).
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The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization and formation of the pyrimidine ring.
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Step 4: Hydrolysis of the Ester.
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The resulting ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is then hydrolyzed to the carboxylic acid.
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This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
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Step 5: Purification.
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The final product, 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
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Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5][6] The presence of a trifluoromethyl group often enhances the biological activity of small molecules.
Anticancer Potential as EGFR Inhibitors:
Several studies have focused on 5-trifluoromethylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[7]
Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which can lead to reduced tumor cell proliferation and induction of apoptosis. While the specific inhibitory activity of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has not been reported, its structural similarity to known EGFR inhibitors suggests this as a plausible mechanism of action.
Diagram of Potential EGFR Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibition of the EGFR signaling pathway.
Other Potential Bioactivities:
Derivatives of trifluoromethyl pyrimidine have also been investigated for their antifungal, insecticidal, and antiviral properties.[8] This suggests that 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid could serve as a versatile scaffold for developing a range of bioactive agents.
Conclusion
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established chemical pathways for pyrimidine derivatives. Based on the biological activities of structurally related compounds, it holds potential for the development of novel therapeutics, particularly in the area of oncology. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. 4-Methyl-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 4. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
